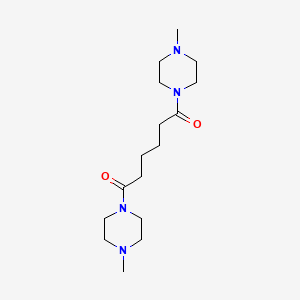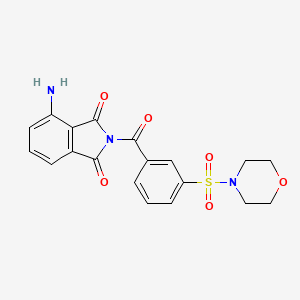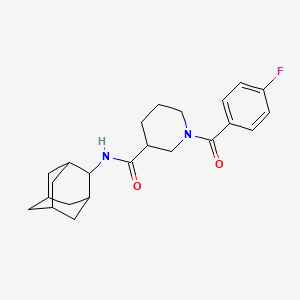
1,6-Bis(4-methylpiperazin-1-yl)hexane-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(4-methylpiperazin-1-yl)hexane-1,6-dione is a chemical compound with the molecular formula C16H30N4O2. It contains 52 atoms in total, including 30 hydrogen atoms, 16 carbon atoms, 4 nitrogen atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes two piperazine rings connected by a hexane chain with ketone groups at both ends.
Preparation Methods
The synthesis of 1,6-Bis(4-methylpiperazin-1-yl)hexane-1,6-dione typically involves the reaction of 1,6-dibromohexane with 4-methylpiperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1,6-Bis(4-methylpiperazin-1-yl)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The piperazine rings can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,6-Bis(4-methylpiperazin-1-yl)hexane-1,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6-Bis(4-methylpiperazin-1-yl)hexane-1,6-dione involves its interaction with specific molecular targets. The piperazine rings can interact with various enzymes and receptors, potentially inhibiting their activity. The ketone groups may also play a role in its biological activity by forming covalent bonds with target molecules .
Comparison with Similar Compounds
1,6-Bis(4-methylpiperazin-1-yl)hexane-1,6-dione can be compared with other similar compounds, such as:
1,6-Bis(piperazin-1-yl)hexane-1,6-dione: Lacks the methyl groups on the piperazine rings.
1,6-Bis(4-ethylpiperazin-1-yl)hexane-1,6-dione: Contains ethyl groups instead of methyl groups on the piperazine rings.
The presence of methyl groups in this compound makes it unique, potentially affecting its reactivity and biological activity .
Properties
IUPAC Name |
1,6-bis(4-methylpiperazin-1-yl)hexane-1,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O2/c1-17-7-11-19(12-8-17)15(21)5-3-4-6-16(22)20-13-9-18(2)10-14-20/h3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLGTUJPFTUHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCCCC(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]acetamide](/img/structure/B7520304.png)
![2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(cyclopentylcarbamoyl)acetamide](/img/structure/B7520311.png)
![(2-Methoxyphenyl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7520322.png)
![N-(3,4-difluorophenyl)-2-(1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl)acetamide](/img/structure/B7520334.png)
![2-(4-methoxyphenoxy)-N-[4-(pyridin-3-ylmethylsulfanyl)phenyl]acetamide](/img/structure/B7520347.png)
![4-{4-(4-ethylphenyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B7520355.png)

![2-amino-N-benzyl-1-(1,3-dihydroxy-1-phenylpropan-2-yl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B7520376.png)
![N-[2-[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethyl]furan-2-carboxamide](/img/structure/B7520382.png)
![1-(2-fluorophenyl)-5-oxo-N'-[4-[(5-phenyltetrazol-2-yl)methyl]benzoyl]pyrrolidine-3-carbohydrazide](/img/structure/B7520383.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazine-4-carbonyl]pyrrolidin-2-one](/img/structure/B7520384.png)


